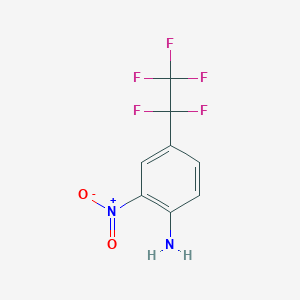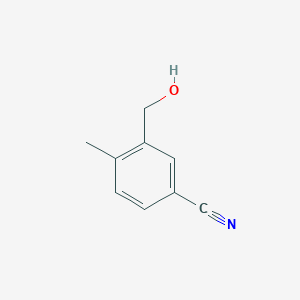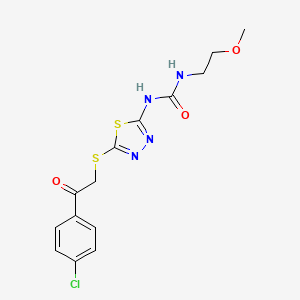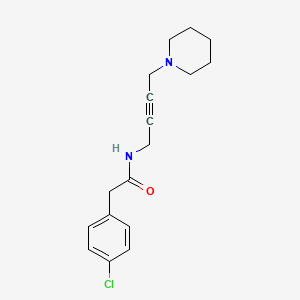
2-(4-chlorophenyl)-N-(4-(piperidin-1-yl)but-2-yn-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-chlorophenyl)-N-(4-(piperidin-1-yl)but-2-yn-1-yl)acetamide is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. It is commonly referred to as ACY-1083 and is a member of the acetylenic class of compounds.
Scientific Research Applications
Synthesis and Characterization
- Chemical Synthesis and Characterization : A series of N-substituted derivatives, including those similar in structure to 2-(4-chlorophenyl)-N-(4-(piperidin-1-yl)but-2-yn-1-yl)acetamide, have been synthesized and characterized. These derivatives exhibit multifunctional properties and have been evaluated for their antibacterial and anti-enzymatic potentials. The structural elucidation of these molecules utilized techniques like IR, EI-MS, 1 H NMR, and 13 C-NMR, highlighting their complex synthesis and diverse potential applications (Nafeesa et al., 2017).
Biological Applications
- Antibacterial Activity : Certain derivatives, akin to the chemical structure of interest, have been shown to possess antibacterial properties. These compounds were evaluated against gram-negative and gram-positive bacterial strains, with some showing significant inhibitory activity. This suggests their potential as a basis for developing new antibacterial agents (Iqbal et al., 2017).
Pharmacological Potential
- Pharmacological Evaluation : While the direct pharmacological profile of 2-(4-chlorophenyl)-N-(4-(piperidin-1-yl)but-2-yn-1-yl)acetamide isn't detailed, related compounds have been assessed for their pharmacological properties. This includes studies on derivatives that share structural similarities, exploring their utility in addressing conditions that require antibacterial and potentially anti-enzymatic interventions. Such research underlines the broader implications of this chemical's derivatives in therapeutic applications, albeit without focusing on specific drug use or side effects (Mehta et al., 2019).
properties
IUPAC Name |
2-(4-chlorophenyl)-N-(4-piperidin-1-ylbut-2-ynyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O/c18-16-8-6-15(7-9-16)14-17(21)19-10-2-5-13-20-11-3-1-4-12-20/h6-9H,1,3-4,10-14H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVFHLIRILAXYFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC#CCNC(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-N-(4-(piperidin-1-yl)but-2-yn-1-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(propan-2-yl)-2-[(1,2,3,4-tetrahydroquinolin-6-yl)formamido]acetamide hydrochloride](/img/structure/B2874339.png)
![N-(2-methoxy-2-(o-tolyl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2874340.png)
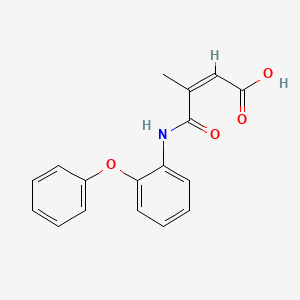
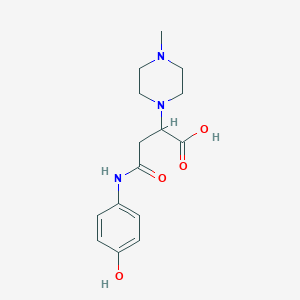
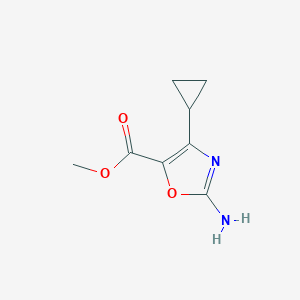
![2-phenyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)butanamide](/img/structure/B2874348.png)
![4-butoxy-N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2874349.png)

![5-{[(4-fluorophenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B2874352.png)
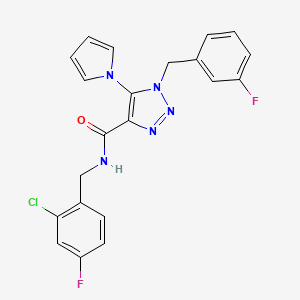
![N-(3-chlorophenyl)-2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)acetamide](/img/structure/B2874356.png)
